molecular formula C24H17F3N2O3 B12346728 (2Z)-N-(4-methoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

(2Z)-N-(4-methoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B12346728
M. Wt: 438.4 g/mol
InChI Key: WQPNKJVNEVMLOF-UHFFFAOYSA-N
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Description

(2Z)-N-(4-methoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chromene core, which is known for its diverse biological activities, and is further modified with methoxyphenyl and trifluoromethylphenyl groups, enhancing its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-methoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with 4-(trifluoromethyl)benzaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a suitable chromene precursor under acidic or basic conditions to yield the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-methoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2Z)-N-(4-methoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-methoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. For instance, its interaction with certain enzymes can inhibit their function, leading to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(4-methoxyphenyl)-2-{[4-(methyl)phenyl]imino}-2H-chromene-3-carboxamide
  • (2Z)-N-(4-methoxyphenyl)-2-{[4-(fluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Uniqueness

The presence of the trifluoromethyl group in (2Z)-N-(4-methoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C24H17F3N2O3

Molecular Weight

438.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide

InChI

InChI=1S/C24H17F3N2O3/c1-31-19-12-10-17(11-13-19)28-22(30)20-14-15-4-2-3-5-21(15)32-23(20)29-18-8-6-16(7-9-18)24(25,26)27/h2-14H,1H3,(H,28,30)

InChI Key

WQPNKJVNEVMLOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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